molecular formula C19H16ClNO4 B259621 2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid

2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid

Cat. No. B259621
M. Wt: 357.8 g/mol
InChI Key: MUMUGSSTSUBRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins involved in inflammation or cancer cell growth. It may also work by disrupting the normal functioning of certain cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of certain types of cancer cells. However, more research is needed to fully understand the potential effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also a versatile compound that can be used in various types of experiments. However, one limitation is that more research is needed to fully understand its potential effects and mechanisms of action.

Future Directions

There are several future directions for research on 2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid. One area of focus could be on further understanding its potential applications in medicine, particularly as an anti-inflammatory agent or cancer treatment. Another area of focus could be on its potential use in agriculture as a herbicide or growth regulator for plants. Additionally, more research is needed to fully understand its mechanisms of action and potential effects on cellular processes.

Synthesis Methods

The synthesis of 2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid involves the reaction of 2-chlorobenzoic acid with 2-amino-2-(1-methylethylidene)acetic acid in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at high temperatures and pressures. The resulting product is then purified through various methods such as recrystallization or chromatography.

Scientific Research Applications

2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory agent and as a potential treatment for certain types of cancer. In agriculture, it has been studied as a herbicide and as a potential growth regulator for plants. In materials science, it has been investigated for its potential use as a precursor for the synthesis of various polymers and materials.

properties

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

2-chloro-5-(3,5-dioxo-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid

InChI

InChI=1S/C19H16ClNO4/c1-8(2)14-10-4-5-11(14)16-15(10)17(22)21(18(16)23)9-3-6-13(20)12(7-9)19(24)25/h3-7,10-11,15-16H,1-2H3,(H,24,25)

InChI Key

MUMUGSSTSUBRAT-UHFFFAOYSA-N

SMILES

CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C

Canonical SMILES

CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.